molecular formula C18H17NO4 B1255035 Stephaoxocanidine

Stephaoxocanidine

Cat. No. B1255035
M. Wt: 311.3 g/mol
InChI Key: MSJZKLOQNQBVFQ-UVRUXWQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stephaoxocanidine is a natural product found in Stephania cephalantha with data available.

Scientific Research Applications

Chemical Structure and Isolation

Stephaoxocanidine is an isoquinoline alkaloid isolated from the tubers of Stephania cepharantha Hayata, a plant belonging to the Menispermaceae family. The structure of stephaoxocanidine was established as 12S-6,7-dimethoxy-12-hydroxystephaoxocane, and its absolute configuration was deduced using the modified Mosher's method (Kashiwaba et al., 1997).

Analog Synthesis and Acetylcholinesterase Inhibition

Research has been conducted on the synthesis of simplified analogs of stephaoxocanidine, aiming to replicate the oxazaphenalene ABC-ring system of the natural product. These analogs have been evaluated for their activity as inhibitors of the enzyme acetylcholinesterase. One of the synthesized compounds, 5,6-Dimethoxy-7H-8-oxa-1-aza-phenalen-9-one, showed activity comparable to a Narcissus extract enriched in galantamine (Bianchi et al., 2005).

Polycyclic Compound Synthesis

Further studies explored the construction of the 2‐Oxa‐4‐aza‐ phenalene core of Stephaoxocanidine and Eletefine, employing consecutive oxa-Pictet−Spengler and Jackson cyclizations. These compounds contain the ABC ring system of stephaoxocanidine and are significant because of their presence in plants used in traditional medicine in the Far East and Brazil (Bianchi et al., 2003).

Framework Synthesis for Further Research

Research has also focused on the synthesis of the carbon framework of the Stephaoxocanes, including stephaoxocanidine, using a sequential ring-closing metathesis/Pomeranz–Fritsch approach. This work is pivotal for enabling the synthesis of more complex derivatives and for further exploring the chemical space around the structure of stephaoxocanidine (Bracca & Kaufman, 2007).

properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(2Z,5S,7Z)-15,16-dimethoxy-18-oxa-10-azatetracyclo[7.7.1.12,8.013,17]octadeca-1(17),2,7,9,11,13,15-heptaen-5-ol

InChI

InChI=1S/C18H17NO4/c1-21-14-9-10-7-8-19-17-13-6-4-11(20)3-5-12(23-13)16(15(10)17)18(14)22-2/h5-9,11,20H,3-4H2,1-2H3/b12-5-,13-6-/t11-/m0/s1

InChI Key

MSJZKLOQNQBVFQ-UVRUXWQHSA-N

Isomeric SMILES

COC1=C(C\2=C3C(=C1)C=CN=C3/C/4=C/C[C@H](C/C=C2\O4)O)OC

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C4=CCC(CC=C2O4)O)OC

synonyms

stephaoxocanidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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